5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
Overview
Description
5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C15H15BrN2O4 It is a derivative of pyridine, a nitrogen-containing heterocycle, and features a bromine atom and a trimethoxyphenyl group
Preparation Methods
The synthesis of 5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromonicotinic acid and 3,4,5-trimethoxyaniline.
Condensation Reaction: The 5-bromonicotinic acid is first activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This activated intermediate then reacts with 3,4,5-trimethoxyaniline to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. For example, it can react with organometallic reagents to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the pyridine ring.
Scientific Research Applications
5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to enhance the compound’s binding affinity to certain proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide can be compared with other similar compounds:
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines: These compounds also contain the trimethoxyphenyl group and have shown potential as tubulin polymerization inhibitors with anticancer activity.
5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide: This compound features a hydroxyethyl group instead of the trimethoxyphenyl group, which can alter its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c1-20-12-5-11(6-13(21-2)14(12)22-3)18-15(19)9-4-10(16)8-17-7-9/h4-8H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELFSZUGGCYUBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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